molecular formula C19H25NOS B5365690 N-1-adamantyl-3-(phenylthio)propanamide

N-1-adamantyl-3-(phenylthio)propanamide

Numéro de catalogue B5365690
Poids moléculaire: 315.5 g/mol
Clé InChI: XKAWPHXCMNMGCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-1-adamantyl-3-(phenylthio)propanamide, also known as APTA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of neuroscience. APTA belongs to the class of compounds known as adamantanes, which are known for their unique chemical structure and diverse biological activities.

Applications De Recherche Scientifique

N-1-adamantyl-3-(phenylthio)propanamide has been shown to have potential applications in the field of neuroscience, particularly in the study of glutamate receptors and their role in neurological disorders such as epilepsy and Alzheimer's disease. This compound has been shown to selectively inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes.

Mécanisme D'action

The mechanism of action of N-1-adamantyl-3-(phenylthio)propanamide involves its ability to bind to the NMDA receptor and prevent the influx of calcium ions into the postsynaptic neuron. This inhibition of calcium influx leads to a reduction in the activity of the NMDA receptor and a decrease in the excitability of the neuron. This mechanism of action is thought to underlie the potential therapeutic effects of this compound in neurological disorders such as epilepsy and Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of NMDA receptor activity, the reduction of glutamate release, and the modulation of synaptic plasticity. These effects are thought to contribute to the potential therapeutic effects of this compound in neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-1-adamantyl-3-(phenylthio)propanamide in lab experiments is its selective inhibition of the NMDA receptor, which allows for more precise manipulation of glutamate receptor activity. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists, which may require higher doses or longer exposure times to achieve the desired effects.

Orientations Futures

There are a number of future directions for research on N-1-adamantyl-3-(phenylthio)propanamide, including the development of more potent analogs and the investigation of its potential therapeutic effects in a variety of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.

Méthodes De Synthèse

The synthesis of N-1-adamantyl-3-(phenylthio)propanamide involves the reaction between 1-adamantanamine and 3-(phenylthio)propionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography or recrystallization methods.

Propriétés

IUPAC Name

N-(1-adamantyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c21-18(6-7-22-17-4-2-1-3-5-17)20-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAWPHXCMNMGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.